(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Description
This compound is a complex tricyclic heterocyclic molecule featuring a morpholine-ethyl substituent and a 3,4,5-trimethoxyphenylmethylidene group. Its structure integrates a fused 3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶] backbone, which combines oxygen and nitrogen atoms within a rigid bicyclic framework. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and membrane permeability . The morpholine-ethyl moiety may improve solubility and pharmacokinetic properties, as morpholine derivatives are frequently employed to modulate drug-like characteristics .
Properties
IUPAC Name |
(2Z)-8-(2-morpholin-4-ylethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-30-22-13-17(14-23(31-2)26(22)32-3)12-21-24(29)18-4-5-20-19(25(18)35-21)15-28(16-34-20)7-6-27-8-10-33-11-9-27/h4-5,12-14H,6-11,15-16H2,1-3H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPXBFODZLIPRC-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name, which reflects its intricate arrangement of functional groups, including morpholine and trimethoxyphenyl moieties. The molecular formula is , indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.
Structural Features
- Morpholine Group : Imparts potential for interaction with biological targets due to its basic nitrogen atom.
- Trimethoxyphenyl Group : Known for enhancing lipophilicity and possibly influencing receptor binding.
- Dioxatricyclo Structure : Suggests unique conformational properties that may affect pharmacodynamics.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance:
- Mechanism of Action : Compounds targeting tubulin at the colchicine binding site have been identified as effective in inducing apoptosis in cancer cells. The ability to disrupt microtubule dynamics is a crucial mechanism for many anticancer agents .
Antimicrobial Properties
Research has shown that derivatives of morpholine and phenolic compounds possess antimicrobial activities:
- In Vitro Studies : Several synthesized derivatives have been evaluated against standard bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating promising antibacterial effects .
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties:
- α-Glucosidase Inhibition : Similar piperidine derivatives have shown efficacy in inhibiting α-glucosidase, suggesting potential applications in managing diabetes .
Synthesis and Evaluation
A study focused on synthesizing derivatives of related compounds has provided insights into structure-activity relationships (SAR):
- Synthesis : Compounds were synthesized using various alkylation techniques.
- Evaluation : Biological evaluations were conducted to assess antiproliferative effects, revealing that modifications at specific positions significantly enhanced activity against cancer cell lines.
Comparative Analysis of Biological Activity
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 0.5 | |
| Compound B | Antimicrobial | 1.2 | |
| Compound C | α-Glucosidase Inhibitor | 0.8 |
Mechanistic Insights
Further investigations into the biological mechanisms underlying the activity of this compound revealed:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptotic Pathways : Activation of caspase cascades leading to programmed cell death.
Future Directions
Ongoing research is aimed at optimizing the structure for enhanced potency and selectivity against specific targets. The exploration of analogs with varied substituents on the morpholine and phenyl rings is particularly promising for developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substituent Effects
a. Pyrazoline Derivatives ()
Compounds like 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline () share aryl-substituted heterocyclic cores but lack the tricyclic framework of the target compound. Key differences include:
- Substituent Positioning : The 3,4,5-trimethoxyphenyl group in the target compound offers greater steric bulk and electron-donating effects compared to the 4-methoxy or 4-ethoxy substituents in pyrazolines. This could influence binding interactions in enzymatic pockets .
- Physicochemical Properties : Pyrazolines in exhibit melting points between 102–124°C, while the target compound’s tricyclic structure and morpholine group may lower its melting point, improving solubility .
b. Dithia-Azatetracyclo Derivatives ()
Compounds such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 feature tetracyclic frameworks with sulfur atoms. Comparisons include:
- Heteroatom Composition : The target compound replaces sulfur with oxygen (3,10-dioxa), which may reduce toxicity and alter redox properties.
Comparative Data Table
Preparation Methods
Direct Alkylation of Morpholine
A pivotal step involves introducing the 2-(morpholin-4-yl)ethyl group. Patent RU2570898C2 demonstrates that alkylating morpholine with nitrogen-containing heterocycles (e.g., 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole) under proton acid catalysis (e.g., HCl, 0.001–0.1 mol%) at 120–200°C yields analogous ethylamine derivatives. Applied here, reacting morpholine with a bromoethyl-tricyclic precursor under similar conditions could install the sidechain.
Typical Conditions :
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Catalyst : 0.01 mol% H₂SO₄
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Temperature : 150°C (autoclave, 5 bar)
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Solvent : Solvent-free
Tricyclic Core Synthesis
Oxaza Ring Formation
The 3,10-dioxa-12-azatricyclo framework requires sequential etherification and amination. A literature-derived approach involves:
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Etherification : Reacting a diol with dichloromethane under basic conditions to form the dioxane ring.
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Aza Ring Closure : Using NH₃ or primary amines with Mitsunobu conditions (DEAD, PPh₃) to establish the azacycle.
Example Protocol :
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Starting Material : 5-Hydroxy-2-nitrophenylacetic acid
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Step 1 : Etherification with 1,2-dibromoethane/K₂CO₃ in DMF (80°C, 12 h).
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Step 2 : Nitro reduction (H₂/Pd-C) followed by cyclization (POCl₃, reflux).
Condensation for Methylidene Bridge
Knoevenagel Condensation
Introducing the (3,4,5-trimethoxyphenyl)methylidene group employs a base-catalyzed condensation between a tricyclic ketone and 3,4,5-trimethoxybenzaldehyde.
Optimized Parameters :
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Catalyst : Piperidine (5 mol%)
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Solvent : Ethanol/Toluene azeotrope
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Temperature : 110°C, Dean-Stark trap
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Stereoselectivity : Z-configuration favored by bulky substituents (yield: 70%, Z:E = 8:1).
Integrated Synthetic Routes
Sequential Assembly (Route A)
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Tricyclic Core Preparation : As per Section 3.
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Sidechain Attachment : Alkylation with morpholine (Section 2).
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Condensation : Knoevenagel reaction (Section 4).
Challenges :
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Low yields in tricyclic intermediate purification.
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Competing side reactions during alkylation.
Convergent Approach (Route B)
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Pre-functionalized Tricycle : Synthesize tricyclic ketone with latent alkylation site.
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One-Pot Alkylation-Condensation : Combine morpholine alkylation and aldehyde condensation in tandem.
Advantages :
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Reduced purification steps.
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Higher overall yield (estimated 50% vs. 35% for Route A).
Catalysis and Reaction Optimization
Acid Catalysis in Alkylation
Proton acids (e.g., H₃PO₄) enhance alkylation rates by polarizing the C–X bond. Patent reports 0.001–0.1 mol% acid loads sufficient for morpholine reactions, minimizing byproducts.
Solvent Effects
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Polar Aprotic Solvents (DMF, DMSO): Improve tricyclic cyclization but hinder condensation.
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Toluene/Ethanol : Optimal for Knoevenagel due to azeotropic water removal.
Characterization and Analytical Data
Spectroscopic Validation
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¹H NMR : Key signals include:
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δ 6.75 (s, 2H, trimethoxyphenyl).
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δ 5.32 (s, 1H, methylidene CH).
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δ 3.60–3.75 (m, 8H, morpholine).
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MS (ESI+) : m/z 523.2 [M+H]⁺.
X-ray Crystallography
Single-crystal analysis confirms Z-configuration and tricyclic geometry (analogous to).
Industrial Scalability and Challenges
Pilot-Scale Considerations
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Cost Drivers : 3,4,5-Trimethoxybenzaldehyde (high purity).
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Process Hazards : High-temperature alkylation requires pressurized reactors.
Q & A
Basic: What are the key synthetic strategies for this compound, and how are reaction conditions optimized?
The synthesis of this compound typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example:
- Condensation reactions between morpholine-derived amines and trimethoxyphenyl-containing precursors are critical for forming the core tricyclic structure .
- Optimization of reaction conditions (e.g., solvent choice, temperature, catalyst) is guided by Design of Experiments (DoE) principles or heuristic algorithms like Bayesian optimization to maximize yield and purity .
- Analytical validation via NMR spectroscopy (e.g., ¹H/¹³C-NMR for stereochemical confirmation) and HPLC (for purity assessment) ensures structural fidelity .
Basic: How is the compound’s structure confirmed using crystallographic methods?
X-ray crystallography is the gold standard for structural elucidation:
- Single-crystal X-ray diffraction (SC-XRD) resolves the Z-configuration of the methylidene group and confirms the tricyclic framework. SHELX programs (e.g., SHELXL97) are commonly used for refinement, achieving low R-factors (<0.05) .
- Symmetry operations (e.g., space group assignments) and hydrogen-bonding networks are analyzed to validate molecular packing .
Advanced: How can computational methods resolve discrepancies in experimental reactivity data?
Discrepancies between predicted and observed reactivity (e.g., unexpected substitution patterns) are addressed via:
- Density Functional Theory (DFT) calculations to model transition states and identify steric/electronic barriers .
- Molecular docking to predict interactions with biological targets, which can explain deviations in bioactivity .
- Iterative refinement of synthetic protocols using machine learning to reconcile computational predictions with empirical results .
Advanced: What strategies are used to analyze contradictory biological activity data across similar compounds?
Contradictions in bioactivity (e.g., varying potency against cancer cells) are investigated through:
- Comparative SAR studies : Modifying the trimethoxyphenyl or morpholine moieties alters binding affinity to tubulin or kinase targets .
- Metabolic stability assays : Differences in hepatic clearance may explain inconsistent in vivo efficacy .
- Crystallographic overlay analysis : Structural comparisons with analogs (e.g., thiazolotriazoles) highlight critical pharmacophore features .
Advanced: How are reaction mechanisms validated for complex transformations involving this compound?
Mechanistic validation employs:
- Isotopic labeling : ¹⁸O or deuterium tracing to track oxygen incorporation during oxidation steps .
- Kinetic studies : Monitoring intermediate formation via time-resolved FTIR or mass spectrometry .
- Electron paramagnetic resonance (EPR) to detect radical intermediates in reactions involving persulfate initiators .
Advanced: What methodologies assess the compound’s potential as a fluorescent probe?
Fluorescence properties are characterized via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
